(2S,3R)-2-(1-Phenylmethoxycarbonylpyrrolidin-3-yl)oxolane-3-carboxylic acid
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Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, structure, and possibly its molar mass. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
Spectroscopic Analysis and Theoretical Approach
Spectroscopic analysis and theoretical studies on related compounds, such as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, have been conducted using techniques like single-crystal X-ray diffraction, FT-IR, NMR, UV-Visible spectroscopy, and computational methods based on density functional theory. These studies provide insights into structural, thermodynamic parameters, electrostatic potential, and hyperconjugative interactions, offering a foundation for understanding the properties and potential applications of such compounds in scientific research. The correlation between experimental and theoretical values supports the validity of the computational models used in these analyses Devi, Fatma, Parveen, Bishnoi, & Singh, 2018.
Biotechnological Synthesis and Organic Synthesis Applications
The biotechnological preparation of oxo- and hydroxycarboxylic acids under "green" conditions offers new building blocks for organic synthesis. These microbiologically produced acids, like 2-oxo-glutaric acid and 2-oxo-D-gluconic acid, serve as valuable educts for the synthesis of various organic compounds, highlighting the potential of using biotechnologically derived carboxylic acids in organic synthesis Aurich, Specht, Müller, Stottmeister, Yovkova, Otto, Holz, Barth, Heretsch, Thomas, Sicker, & Giannis, 2012.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S,3R)-2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c19-16(20)14-7-9-22-15(14)13-6-8-18(10-13)17(21)23-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2,(H,19,20)/t13?,14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOILNDHYYPDSFC-DMJDIKPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2C(CCO2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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